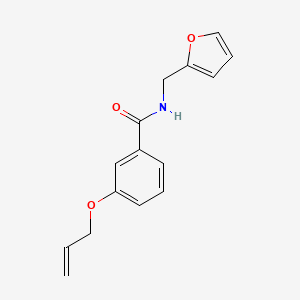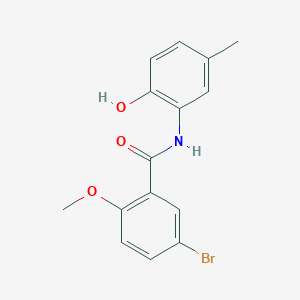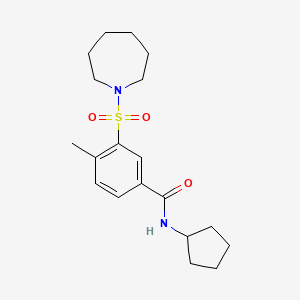
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxamide
Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxamide, commonly known as DBIBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBIBB belongs to the class of benzofuran-2-carboxamides and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DBIBB is not fully understood, but studies suggest that it may act through various pathways, including the inhibition of protein kinases and the regulation of gene expression. DBIBB has been found to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. DBIBB has also been shown to regulate the expression of genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
DBIBB has been found to have several biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory properties. Studies have shown that DBIBB induces apoptosis in cancer cells and inhibits tumor growth. DBIBB has also been found to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, DBIBB has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using DBIBB in lab experiments is its potent anti-tumor activity, which makes it a useful tool for studying cancer cell biology. Additionally, DBIBB has been found to have neuroprotective and anti-inflammatory properties, which could be useful in studying neurodegenerative and inflammatory diseases. However, one limitation of using DBIBB in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on DBIBB. One area of interest is the development of DBIBB derivatives that have improved solubility and bioavailability, which could enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of DBIBB and its effects on various cellular pathways. Finally, more research is needed to explore the potential of DBIBB in treating other diseases, such as cardiovascular disease and diabetes.
Scientific Research Applications
DBIBB has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and inflammation. Studies have shown that DBIBB exhibits potent anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. DBIBB has also been found to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DBIBB has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-15(14-9-10-5-1-4-8-13(10)23-14)18-19-16(21)11-6-2-3-7-12(11)17(19)22/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMQNJOSIBEIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4402023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)

![4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4402061.png)

![{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4402075.png)
![1-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402077.png)


![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402118.png)
![1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402126.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)
